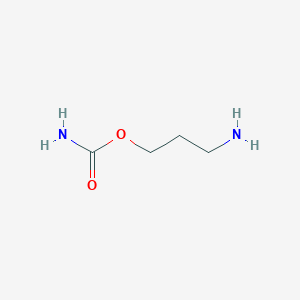

3-Aminopropyl carbamate

Description

Foundational Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis

The carbamate functional group, an organic moiety with the general structure R₂NC(O)OR', is a cornerstone of modern organic synthesis, prized for its unique combination of stability and tunable reactivity. wikipedia.org Structurally, carbamates can be viewed as hybrids of esters and amides, a feature that bestows upon them a distinct chemical character. acs.org This unique structure is fundamental to their most prominent role in organic synthesis: the protection of amines. acs.orgmasterorganicchemistry.com

In multi-step syntheses, it is often necessary to temporarily deactivate a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. chemistrytalk.org Amines, being nucleophilic, require protection from various electrophilic reagents. organic-chemistry.org Conversion of an amine to a carbamate effectively "caps" the nitrogen, rendering it non-nucleophilic and stable across a wide array of reaction conditions. masterorganicchemistry.comorganic-chemistry.org This strategy is indispensable in fields like peptide synthesis, where the sequential addition of amino acids requires precise control over which amino group reacts. masterorganicchemistry.com

Several carbamate-based protecting groups have become ubiquitous in synthetic chemistry laboratories. Among the most common are tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The utility of these groups lies not only in their ability to protect the amine but also in the specific and often mild conditions required for their removal. masterorganicchemistry.com For instance, the Boc group is typically removed with strong acid, while the Fmoc group is cleaved under basic conditions. organic-chemistry.org This orthogonality allows chemists to selectively deprotect one amine in the presence of others protected by different carbamate groups, enabling the synthesis of highly complex molecules. organic-chemistry.orgemerginginvestigators.org

Beyond their role as protecting groups, carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates in medicinal chemistry. acs.org Replacing a native amide bond with a carbamate linkage can confer metabolic stability towards peptidases, enzymes that would otherwise degrade peptide-based drugs. acs.org The carbamate functionality can also participate in hydrogen bonding and impose conformational constraints, which can be exploited to enhance a drug's interaction with its biological target. acs.org

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Strong acid (e.g., TFA) or heat masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₄H₉CH₂O-C(O)- | Basic conditions (e.g., piperidine) organic-chemistry.org |

Strategic Role of the Aminopropyl Moiety in Molecular Architecture

The aminopropyl group, a three-carbon chain terminating in an amino group (-CH₂CH₂CH₂NH₂), is a versatile building block strategically employed in molecular design, particularly within medicinal chemistry. Its significance stems from a combination of structural flexibility, basicity, and its capacity to serve as a linker, connecting different pharmacophoric elements within a single molecule. arkat-usa.orgtandfonline.com

The flexibility of the three-carbon chain allows the terminal amino group to orient itself in three-dimensional space to achieve optimal interactions with biological targets, such as enzymes or receptors. tandfonline.com This linker function is critical in the design of molecules intended to bridge two or more binding sites. Researchers have utilized the aminopropyl moiety to link fragments in the development of novel inhibitors for enzymes like acetylcholinesterase. tandfonline.com

Furthermore, the primary amine of the aminopropyl group is basic, meaning it is typically protonated at physiological pH. This positive charge can be crucial for forming strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the active site of a protein. This interaction can significantly enhance binding affinity and selectivity. The aminopropyl group is a key feature in the design of molecules targeting DNA, where the positive charge facilitates interaction with the negatively charged phosphate (B84403) backbone of the minor groove. furman.edu

In academic research, the aminopropyl group is often incorporated into molecular scaffolds to create libraries of compounds for drug discovery. For example, the 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, which contains an aminopropyl structure, is present in various pharmacologically active molecules. arkat-usa.org The synthesis of aminopropyl analogs of existing drugs is a common strategy to explore structure-activity relationships and develop new therapeutic agents. furman.edursc.org For instance, an aminopropyl analog of the experimental anticancer drug tallimustine (B56371) was synthesized to study its DNA binding and cytotoxicity. furman.edu

| Research Area | Role of Aminopropyl Moiety | Example Compound Class |

| Enzyme Inhibition | Flexible linker connecting binding fragments; provides basic center for ionic interactions. | Acetylcholinesterase Inhibitors tandfonline.com |

| DNA-Targeting Agents | Provides positive charge to interact with DNA phosphate backbone. | Tallimustine Analogs furman.edu |

| Drug Scaffolds | Serves as a versatile building block for creating diverse chemical libraries. | 3-(Azetidin-1-yl)propan-1-amine derivatives arkat-usa.org |

| Anticancer Research | Part of the pharmacophore in novel agents against specific cancer types. | 2-Aminopropyl benzopyran derivatives rsc.org |

Overview of Contemporary Research Trajectories for 3-Aminopropyl Carbamate and its Derivatives

While "3-aminopropyl carbamate" itself is a specific chemical entity, much of the contemporary academic research focuses on its derivatives, where one of the nitrogen atoms is protected, most commonly as a carbamate. The compound tert-butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-propanediamine, is a particularly prominent derivative. ambeed.commedchemexpress.comcymitquimica.com This molecule serves as a key bifunctional building block in organic synthesis, providing a nucleophilic primary amine at one end and a protected primary amine at the other, which can be deprotected in a later synthetic step. cymitquimica.com

Current research leverages these derivatives for the synthesis of complex and biologically active molecules. One major trajectory is in the field of medicinal chemistry. For example, tert-butyl (3-aminopropyl)carbamate is a crucial starting material in the synthesis of spermidine (B129725) analogues, which are investigated for their roles in cellular processes and as potential therapeutic targets. medchemexpress.com Research into new acetylcholinesterase inhibitors, relevant for diseases like Alzheimer's, has utilized 3-(dibenzylamino)propyl dimethylcarbamate (B8479999) and related structures, demonstrating the utility of the aminopropyl carbamate core in constructing enzyme-targeted molecules. tandfonline.com

Another significant research avenue is the development of novel anticancer agents. Scientists have synthesized series of 2-aminopropyl benzopyran derivatives, which incorporate a modified aminopropyl backbone, and evaluated their efficacy against triple-negative breast cancer cell lines. rsc.org In a different study, a 4-nitrobenzylcarbamoyl prodrug of an aminopropyl-containing tallimustine analog was prepared. furman.edu This research highlights a sophisticated strategy where the carbamate group not only functions as part of the molecular structure but is also designed to be cleaved by specific enzymes (nitroreductase) to release the active drug, demonstrating a targeted delivery approach. furman.edu

The versatility of 3-aminopropyl carbamate derivatives extends to their use as linkers and structural components in diverse chemical applications. They are employed in the synthesis of ligands for metal complexes and in the development of sophisticated molecular probes and materials. arkat-usa.org The core structure provides a reliable and synthetically accessible platform for introducing a three-carbon spacer with a terminal amine, a common requirement in constructing molecules for biochemical and materials science research. medchemexpress.comevitachem.com

| Derivative Name | Research Application | Finding/Significance |

| tert-Butyl (3-aminopropyl)carbamate | Building block for spermidine analogues and other biochemical reagents. medchemexpress.com | Serves as a key bifunctional linker in the synthesis of biologically relevant polyamines. medchemexpress.com |

| 3-(Dibenzylamino)propyl dimethylcarbamate | Synthesis of acetylcholinesterase (AChE) inhibitors. tandfonline.com | The aminopropyl carbamate structure serves as a scaffold to optimize interactions within the AChE active site. tandfonline.com |

| Aminopropyl analog of tallimustine (prodrug form) | Development of targeted anticancer agents. furman.edu | A carbamate-based prodrug was shown to be activated by nitroreductase, releasing the cytotoxic parent drug. furman.edu |

| Allyl (3-aminopropyl)carbamate hydrochloride | Building block in organic synthesis and biochemical research. evitachem.com | Used as a versatile synthetic intermediate for more complex molecular targets. evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

3-aminopropyl carbamate |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3-8-4(6)7/h1-3,5H2,(H2,6,7) |

InChI Key |

OUHPEQFMFIKJQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)COC(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Aminopropyl Carbamate

Intramolecular and Intermolecular Reactions of the Carbamate (B1207046) Moiety

The carbamate functional group is a hybrid of an ester and an amide, which dictates its chemical reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which significantly reduces the nucleophilicity and basicity of the nitrogen compared to its parent amine. masterorganicchemistry.comchem-station.com This electronic feature makes the carbamate group relatively stable and inert to a wide variety of reaction conditions, which is why it is frequently employed as a protecting group in organic synthesis. masterorganicchemistry.comorganic-chemistry.org

The carbamate moiety itself is generally resistant to intramolecular reactions. The stability conferred by the resonance delocalization means that cyclization or rearrangement reactions originating from the carbamate group are not common unless activated by other functionalities within the molecule.

Intermolecularly, the carbamate group is primarily susceptible to reactions that cleave the N-C(O) or O-C(O) bonds, which typically require specific and often harsh conditions. These reactions are fundamental to the deprotection of carbamate-protected amines. For instance, the carbonyl carbon of the carbamate can be attacked by strong nucleophiles, although it is less electrophilic than the carbonyl carbon of an ester or acid chloride. youtube.com Reactions with powerful electrophiles are also uncommon, as the nitrogen lone pair is significantly less available for attack compared to an amine. organic-chemistry.org The primary intermolecular reactivity of the carbamate moiety is observed during planned deprotection steps, which are detailed in section 3.3.

Reactivity of the Primary Amine Functionality

A primary amine, such as the one in the 3-aminopropyl group, is characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. libretexts.orgstudymind.co.uk As a nucleophile, the primary amine readily reacts with a wide range of electrophiles. msu.edubritannica.com Common reactions include:

Alkylation: Reaction with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary amines. This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumsu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a robust and common transformation. studymind.co.ukbritannica.com

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). msu.edubritannica.com

Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form stable sulfonamides. msu.edumsu.edu

However, upon conversion to 3-aminopropyl carbamate, the reactivity of the nitrogen atom is drastically reduced. The delocalization of the nitrogen's lone pair into the carbonyl group makes it significantly less nucleophilic. chem-station.comorganic-chemistry.org This "taming" of the amine's reactivity is the fundamental purpose of using a carbamate as a protecting group, allowing other chemical transformations to be performed on the molecule without interference from the otherwise reactive amino group. organic-chemistry.org

Mechanisms of Protection Group Removal and Regeneration of Amine Functionality

The regeneration of the primary amine from a carbamate involves the cleavage of the carbamate bond. The specific mechanism depends on the nature of the "R" group on the carbamate's oxygen atom and the chosen reagents. masterorganicchemistry.comchem-station.com Several distinct deprotection strategies are commonly used.

Acid-Catalyzed Deprotection: This method is particularly effective for carbamates with an oxygen-linked tertiary or benzylic group, such as the tert-butyloxycarbonyl (Boc) group. The mechanism proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com This is followed by the loss of the alkyl group as a stable carbocation (e.g., the tert-butyl cation). masterorganicchemistry.com The resulting intermediate is a carbamic acid, which is inherently unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the free, protonated amine. masterorganicchemistry.com

Hydrogenolysis: This technique is standard for carbamates containing a benzyl (B1604629) group, most notably the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comacs.org The reaction is carried out using a metal catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). acs.orgtotal-synthesis.com The mechanism involves the cleavage of the benzylic C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which, as in the acid-catalyzed mechanism, quickly loses CO₂ to regenerate the primary amine. total-synthesis.comacsgcipr.org This method is valued for its extremely mild and neutral pH conditions. masterorganicchemistry.com

Base-Mediated Deprotection: Certain carbamates, like the fluorenylmethyloxycarbonyl (Fmoc) group, are designed to be labile under basic conditions. Deprotection is typically achieved using an amine base, such as piperidine. The mechanism is an E1cB (elimination, unimolecular, conjugate base) type, where the base abstracts an acidic proton on the fluorenyl ring, leading to elimination and subsequent decarboxylation to release the free amine. masterorganicchemistry.com

Nucleophilic Deprotection: More recent methods have been developed that use strong nucleophiles to cleave the carbamate. For instance, various carbamates (including Cbz) can be deprotected by treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403). organic-chemistry.orgnih.govchemistryviews.orgresearchgate.net This approach offers an alternative for substrates that are sensitive to standard hydrogenolysis or acidic conditions. organic-chemistry.orgresearchgate.net

Carbon Dioxide Capture Reactions by Aminopropyl-Functionalized Systems

Aminopropyl-functionalized materials are widely studied for carbon dioxide capture due to the reversible reaction between the primary amine and CO₂. The reaction mechanism and stoichiometry are highly dependent on the presence of water.

Two primary reaction pathways are recognized in CO₂ capture by primary amines:

Reaction:2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺

Bicarbonate Formation (Humid Conditions): In the presence of water, an alternative reaction pathway becomes significant. Water can participate in the reaction, assuming the role of the base that deprotonates the zwitterionic intermediate. This results in the formation of a bicarbonate ion (HCO₃⁻) and a protonated amine (alkylammonium). rsc.orgnih.govacs.org This pathway changes the stoichiometry to a 1:1 ratio of amine to CO₂, effectively doubling the theoretical CO₂ capture capacity to 1.0 mole of CO₂ per mole of amine. rsc.orgnih.govacs.org It is widely believed that bicarbonate formation occurs after the initial formation of carbamate, possibly through carbamate hydrolysis. acs.org However, some theoretical and experimental evidence suggests that bicarbonate may also form via a direct, amine-assisted nucleophilic attack of water on CO₂. acs.org

Reaction:RNH₂ + CO₂ + H₂O ⇌ HCO₃⁻ + RNH₃⁺

The thermodynamics of the reaction are characterized by the heat of absorption (ΔHabs), which is the energy released during the exothermic capture process. This value is a crucial parameter, as a significant portion of it must be supplied back to the system during the regeneration phase to release the captured CO₂. acs.org For monoethanolamine (MEA), a benchmark primary amine, the heat of absorption is typically in the range of -72 to -85 kJ/mol of CO₂. researchgate.netutexas.edu Amines with lower heats of absorption are desirable as they require less energy for regeneration. acs.org

| Amine System | Heat of Absorption (ΔHabs, kJ/mol CO₂) | Activation Energy (Ea, kJ/mol) | Reference |

|---|---|---|---|

| Monoethanolamine (MEA) | -72 to -85 | 41 | researchgate.netutexas.eduacs.org |

| Piperazine (PZ) | -85 to -100 (loading dependent) | Not Specified | utexas.edu |

| 2-Amino-2-methyl-1-propanol (AMP) (Sterically Hindered) | Not Specified | Not Specified | acs.org |

Solvent Effects: The choice of solvent significantly impacts the reaction mechanism and kinetics. In protophilic, dipolar, aprotic solvents (like DMSO or DMF), the formation of the undissociated carbamic acid is favored over the ammonium carbamate salt. researchgate.net This is because these solvents can stabilize the carbamic acid but are less effective at promoting the proton transfer needed to form the ion pair. researchgate.net In contrast, in apolar or protic solvents (like methanol), the formation of ammonium carbamates or bicarbonates is the dominant pathway. researchgate.net The solvent can also affect the decomposition kinetics of carbamates, with dissolution in a solvent potentially hindering the escape of decomposition products and slowing the reaction rate compared to the solid state. acs.org The presence of water, as a protic solvent, is critical for enabling the bicarbonate formation pathway. rsc.org

Catalytic Role and Transformation Pathways of 3-Aminopropyl Carbamate

The catalytic activity and transformation pathways of 3-aminopropyl carbamate are dictated by the chemical reactivity of its primary amine and carbamate functional groups. While specific research on the catalytic role of 3-aminopropyl carbamate is limited, its potential catalytic behavior can be inferred from the known reactivity of these functional groups. Transformation pathways are primarily associated with thermal and hydrolytic degradation, which are common for carbamate compounds.

Catalytic Role

The presence of a primary amine group in 3-aminopropyl carbamate suggests its potential to act as a base catalyst in various organic reactions. Amines are known to catalyze reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions by activating either the electrophile or the nucleophile. The lone pair of electrons on the nitrogen atom can abstract a proton, generating a nucleophile, or can directly attack an electrophilic center, thereby facilitating the reaction.

Furthermore, in the context of CO2 capture and utilization, amine-containing compounds can play a dual role. They can act as a capture agent for CO2 through the formation of carbamates and subsequently, the in-situ generated carbamate can participate in or catalyze further reactions. While not specifically documented for 3-aminopropyl carbamate, metal complexes with carbamato ligands, formed from the reaction of amines and CO2, have been shown to be catalytically active in various transformations.

Transformation Pathways

The primary transformation pathways for 3-aminopropyl carbamate involve degradation of the carbamate moiety, which can occur under thermal stress or through hydrolysis.

Thermal Degradation:

Carbamates, particularly those derived from primary amines, are susceptible to thermal degradation. A major pathway for the thermal degradation of aminosilicone carbamates containing aminopropyl groups is the formation of urea-containing compounds. This transformation is influenced by temperature, reaction time, and the concentration of CO2. Higher temperatures and prolonged heating accelerate the degradation process, leading to the loss of the amine functionality and the formation of stable urea (B33335) byproducts.

Research on the thermal degradation of a related aminosilicone, 1,5-bis(3-aminopropyl)-1,1,3,3,5,5-hexamethyltrisiloxane (GAP-1), in the presence of triethylene glycol (TEG), provides insight into the stability of the aminopropyl carbamate structure under thermal stress. The primary degradation product identified was a urea-containing compound, indicating that the carbamate group is the primary site of transformation.

| Temperature (°C) | Duration (days) | Water Content (wt%) | Amine Retention (%) | Primary Degradation Product |

|---|---|---|---|---|

| 140 | 4 | 0 | Low (significant loss) | Urea-containing compound |

| 100 | 4 | 5 | Significantly higher | Urea-containing compound |

| 140 | 56 | - | ~20 | Urea-containing compound |

| 100 | 56 | 5 | ~87 | Urea-containing compound |

Data adapted from studies on the thermal degradation of aminosilicone carbamates. researchgate.net

Hydrolytic Degradation:

The carbamate functional group can also undergo hydrolysis, particularly under acidic or basic conditions, to regenerate the parent amine and release carbon dioxide. This reactivity is the basis for the use of carbamates as protecting groups for amines in organic synthesis. The stability of the carbamate to hydrolysis is dependent on the nature of the alcohol from which it is derived and the pH of the medium. For simple alkyl carbamates, this transformation pathway is a key consideration in their application and stability.

Enzymatic Transformation:

Applications in Advanced Chemical Systems and Materials Science

Intermediate in Complex Organic Molecule Synthesis

The primary amine of the 3-aminopropyl group serves as a versatile reactive site for the construction of larger, more complex molecular architectures. Its ability to reversibly react with CO2 to form a carbamate (B1207046) adds another layer of control and functionality in synthetic pathways.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. Poly(amidoamine) (PAMAM) dendrimers, among the most extensively studied, utilize amine-terminated branches for their synthesis and function. The synthesis of PAMAM dendrimers is a divergent process that often starts from an ammonia or ethylenediamine core. It involves a repetitive two-step reaction sequence: a Michael addition of methyl acrylate to the amine groups, followed by amidation with an excess of ethylenediamine. This process results in successive generations (G0, G1, G2, etc.), each with a doubling of the amine-terminated surface groups.

The terminal primary amine groups of these dendrimers, which are 3-aminopropyl groups in the context of their reaction with methyl acrylate and subsequent amidation, are crucial to their function. These amine groups can react with carbon dioxide to form carbamates on the dendrimer surface. This reaction is reversible and has been studied in both aqueous and methanolic solutions. The formation of terminal carbamate and ammonium (B1175870) groups is a key feature that can influence the physical properties of the dendrimer solution, such as viscosity. In the case of larger dendrimers like G5 PAMAM, this carbamate formation can lead to gelation of the solution upon exposure to CO2. This reversible carbamate formation highlights the role of the aminopropyl group as a functional building block in creating responsive polymeric structures.

Table 1: PAMAM Dendrimer Synthesis and Carbamate Formation

| Dendrimer Generation | Synthesis Approach | Key Functional Group | Reaction with CO2 | Resulting Species | Ref. |

|---|---|---|---|---|---|

| G1, G3, G5 | Divergent Method | Primary Amine | Yes | Terminal Carbamate & Ammonium |

This interactive table summarizes the synthesis approach for PAMAM dendrimers and the reactivity of their terminal amine groups with carbon dioxide.

Macrocycles are large ring-structured molecules that are important in host-guest chemistry, catalysis, and drug discovery. The 3-aminopropyl group is a key structural component in precursors used to synthesize complex polyazamacrocycles. A notable precursor is tris(3-aminopropyl)amine (TRPN), a tripodal amine containing three 3-aminopropyl arms extending from a central nitrogen atom.

The primary amine functionalities of the TRPN molecule are reactive sites for building larger macrocyclic and cryptand structures. For instance, TRPN can be reacted with dialdehydes in condensation reactions to form intricate macrocyclic systems. The resulting macrocycles possess multiple nitrogen atoms within their framework, making them excellent ligands for coordinating with metal ions. The presence of the flexible 3-aminopropyl chains allows the macrocycle to adapt its conformation to selectively bind specific guests. While the synthesis often starts with the amine form, the aminopropyl groups can react with CO2, suggesting that the corresponding carbamates can be formed under relevant conditions, potentially influencing the macrocycle's binding properties or solubility.

Functionalization of Solid Supports and Nanomaterials

The covalent attachment of organic molecules onto the surface of inorganic materials creates hybrid materials with tailored properties. The 3-aminopropyl group, typically introduced via silane coupling agents, is widely used for this purpose, and its subsequent conversion to a carbamate is critical for certain applications.

Silica and silicate materials are frequently used as solid supports due to their high surface area and mechanical stability. Their surfaces are rich in hydroxyl (-OH) groups, which can be functionalized through reactions with organosilanes. (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Aminopropyl)triethoxysilane (APTES) are common reagents for introducing 3-aminopropyl groups onto silica surfaces. This process, known as silanization, involves the hydrolysis of the alkoxy groups of the silane and subsequent condensation with the surface silanol groups, forming stable Si-O-Si bonds.

The resulting amine-functionalized silica has a wide range of applications, from chromatography to catalysis. For carbon capture applications, these surface-bound aminopropyl groups are particularly effective. They react with CO2 to form ammonium carbamate species on the silica surface, thereby adsorbing the gas. Research has shown that a higher density of amine loading on mesoporous silica leads to greater CO2 adsorption capacity. This surface modification turns a simple inorganic oxide into a specialized sorbent for CO2.

Table 2: Functionalization of Silica with Aminopropyl Groups

| Silica Material | Functionalizing Agent | Resulting Surface Group | Application | Ref. |

|---|---|---|---|---|

| Mesoporous M41S | (3-Aminopropyl)triethoxysilane | 3-Aminopropyl | General Functionalization | |

| Silica SBA-15 | [3-(2-Aminoethylamino)propyl]trimethoxysilane | Diamine | Carbon Capture |

This interactive table details various silica materials functionalized with aminopropyl groups for different applications.

Inorganic membranes offer high thermal and chemical stability, making them suitable for gas separation processes under harsh conditions. To enhance their selectivity for specific gases like CO2, these membranes can be functionalized. Mesoporous silica membranes, when modified with 3-aminopropyl groups using agents like APTES, show significantly improved selectivity for CO2 over other gases such as N2.

The separation mechanism relies on a facilitated transport model. CO2 molecules entering the membrane pores react with the surface-tethered amine groups to form carbamate species. This reversible reaction effectively increases the concentration of CO2-related species within the membrane. The CO2 then moves along the surface through a "hopping" mechanism from one amine site to the next before being released on the lower-pressure side. This process significantly enhances the permeance of CO2 while hindering the passage of non-reactive gases like nitrogen, leading to effective separation.

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) into a single composite. The 3-aminopropyl group and its carbamate derivatives are instrumental in the synthesis of these advanced materials.

One approach involves using amino-functional silanes, such as 3-aminopropyl trimethoxysilane, to react with organic resins like glycidyl carbamates. This reaction creates a cross-linked network where the organic and inorganic components are covalently bonded, resulting in a hybrid coating with specific mechanical and surface properties. Another innovative route is the "stable carbamate pathway," which uses solid carbamate salts as alternatives to volatile and hazardous amines like methylamine for synthesizing organic-inorganic hybrid perovskites. This method highlights the utility of carbamates as stable, solid precursors that can be reacted with inorganic compounds to form well-defined hybrid materials, offering a safer and more controlled synthetic process.

Polymer Chemistry and Polymerizable Derivatives

The functional groups of 3-aminopropyl carbamate and its analogues, namely the primary amine and the carbamate, provide versatile handles for chemical modification, enabling their integration into polymer systems. These derivatives are instrumental in the synthesis of advanced polymers with tailored properties.

Synthesis of Monomers for Polymerization (e.g., Methacryloyl Derivatives)

A significant application of 3-aminopropyl derivatives is in the creation of functional monomers for polymerization. By reacting the primary amine group with polymerizable moieties, new monomers are formed that can be incorporated into polymer chains, imparting specific functionalities. A prominent example is the synthesis of N-(3-Aminopropyl)methacrylamide (APMA), a water-soluble monomer featuring a polymerizable methacrylamide group and a pendant primary amine. polysciences.com

The synthesis of APMA and its hydrochloride salt can be achieved through several routes, typically involving the acylation of a protected or unprotected 1,3-diaminopropane derivative. One common method involves the reaction of 3-aminopropylamine with methacryloyl chloride in an appropriate solvent like ethyl acetate. evitachem.com To achieve selective reaction at one amino group, a protection strategy is often employed. For instance, propane diamine can first be reacted with tert-Butyl dicarbonate (B1257347) to yield tert-butyl N-(3-aminopropyl)carbamate, protecting one amine. google.com The remaining free primary amine is then reacted with methacryloyl chloride. A final deprotection step removes the Boc group, yielding the desired monomer. google.com Temperature control is critical during these reactions to manage their exothermic nature and prevent the formation of side products. evitachem.com

| Synthesis Method for N-(3-Aminopropyl)methacrylamide | Key Reactants | Solvent | Key Conditions |

| Direct Acylation | 3-Aminopropylamine, Methacryloyl Chloride | Ethyl Acetate | Low temperature (below 0°C) during dropwise addition to control reaction rate. evitachem.com |

| Protected Amine Route | Propane diamine, tert-Butyl dicarbonate, Methacryloyl Chloride | Ethyl Acetate | Step 1: Protection of one amine group with Boc. Step 2: Reaction with methacryloyl chloride. Step 3: Removal of Boc protecting group. google.com |

| From Chloro-precursor | 3-Chloropropylamine hydrochloride, Methacrylic anhydride | Not specified | Reaction under basic conditions to yield an intermediate, which is then converted to the final product. evitachem.com |

Cross-linking Agents in Polymer Networks

The process of cross-linking transforms linear or branched polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and resistance to solvents. mdpi.com Derivatives of 3-aminopropyl carbamate, particularly those possessing a reactive primary amine, are valuable as components in cross-linked polymer networks. The amine group provides a site for covalent bond formation with other polymer chains or with complementary functional groups on other monomers.

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is explicitly used for creating robust, amine-based cross-linking in hydrogels. polysciences.com In these systems, the methacrylamide portion of the monomer polymerizes to form the primary polymer backbone, while the pendant amine groups are available for subsequent reactions that form the cross-links. This can be achieved by reacting the amines with difunctional reagents like glutaraldehyde or through enzymatic processes. mdpi.commdpi.com

Another strategy involves grafting molecules with aminopropyl groups onto a polymer or nanoparticle surface. For example, (3-Aminopropyl) trimethoxysilane can be used to functionalize cellulose (B213188) nanocrystals, introducing primary amine groups onto their surface. mdpi.com These functionalized nanocrystals can then be dispersed within a polymer matrix, such as gelatin, and the amine groups can participate in cross-linking reactions, for instance, catalyzed by microbial transglutaminase, which forms isopeptide bonds between the amine and glutamine residues in the protein. mdpi.com This approach not only cross-links the matrix but also reinforces it with the nanocrystals, improving mechanical properties. mdpi.com

| Cross-linking Strategy | Description | Role of Amine Functionality |

| Incorporation of Amine-Monomer | An amine-containing monomer, like APMA, is copolymerized into the polymer backbone. | The pendant primary amine groups act as sites for subsequent reaction with cross-linking agents (e.g., aldehydes, epoxides) to form covalent bridges between chains. polysciences.com |

| Enzymatic Cross-linking | Enzymes like microbial transglutaminase (mTG) are used to catalyze the formation of covalent bonds. | mTG specifically catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and a primary amine, such as the one on an aminopropyl group. mdpi.com |

| "Zero-Length" Cross-linking | Agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) are used to directly link existing functional groups on polymer chains. | EDC activates carboxylic acid groups, allowing them to directly form a covalent amide bond with primary amine groups present in the polymer network. mdpi.com |

Contributions to Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules containing aminopropyl groups, such as 3-aminopropyltrimethoxysilane (APTS), are widely used to form self-assembled monolayers (SAMs) on various substrates. researchgate.net These SAMs are highly ordered, single-molecule-thick films that can dramatically alter the surface properties of a material.

The formation of an APTS monolayer on a silicon surface is a prime example. The process involves the hydrolysis of the methoxysilane groups, which then form covalent siloxane bonds with hydroxyl groups on the substrate surface, anchoring the molecules. researchgate.net The 3-aminopropyl "tail" then orients away from the surface. The interactions between these amine tails, along with other intermolecular forces, guide the packing of the molecules into an ordered layer. researchgate.net

Studies using X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) have shown that APTS molecules bond to a silicon substrate in a nearly vertical orientation. researchgate.net The resulting monolayer thickness is typically in the range of 0.8–1.5 nm. The packing of these molecules can be influenced by the substrate preparation; for example, UV irradiation of the silicon substrate prior to assembly can enhance the process and increase the surface coverage of the monolayer. researchgate.net The amine groups on the exposed surface of the SAM can then be used for further functionalization, making these systems valuable platforms in biosensors, electronics, and nanotechnology.

| Property | Description | Typical Values / Observations |

| Monolayer Thickness | The height of the assembled molecular layer. | Approximately 0.8–1.5 nm for 3-aminopropyltrimethoxysilane on silicon. researchgate.net |

| Molecular Orientation | The average angle of the molecule's primary axis relative to the substrate surface. | Nearly vertical orientation to the substrate surface. researchgate.net |

| Driving Forces | The primary interactions responsible for monolayer formation and stability. | Covalent bonding of silane groups to the hydroxylated surface; intermolecular interactions between the aminopropyl tails. researchgate.net |

| Surface Functionality | The chemical groups presented at the monolayer-air/solvent interface. | Primary amine groups (-NH2), which provide a reactive surface for further chemical modification. mdpi.comresearchgate.net |

Computational and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior.

The flexibility of the propyl chain and the rotational freedom around the carbamate (B1207046) C-N bond mean that 3-Aminopropyl carbamate can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify these different structures and determine their relative stabilities.

Computational chemists typically perform a potential energy surface (PES) scan by systematically rotating the molecule's dihedral angles. The resulting geometries are then optimized to find local energy minima. A study on a similar carbamate monomer, Boc-2-amino-1-propanol, employed this approach to generate 49 initial conformations. Subsequent geometry optimization and Gibbs free energy calculations identified the most stable structures. acs.orgchemrxiv.org

Carbamates exhibit rotational isomers (cis and trans) due to the partial double-bond character of the C–N bond. Unlike peptides, which strongly favor the trans configuration, carbamates can have energetically stable cis conformers. acs.orgnih.gov The energy difference between the more common anti (trans) rotamer and the syn (cis) rotamer is often small, typically around 1.0–1.5 kcal/mol, influenced by steric and electrostatic effects. nih.gov In some calculated conformers of carbamate monomers, the cis configuration is stabilized by intramolecular hydrogen bonding. nih.gov

For the pesticide Aminocarb, full geometry optimization using DFT at the M06l-D3/def2-TZVP level of theory was performed to identify its minimum energy structure, which was confirmed by ensuring there were no imaginary frequencies in the vibrational analysis. nih.gov Such calculations provide the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (ω, O=C-N-H) | Stabilizing Interactions |

|---|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | ~180° (trans) | Intramolecular H-bond (-OH...O=C) |

| Conformer 2 | 0.45 | ~180° (trans) | Intramolecular H-bond (-NH...(lp)O-) |

| Conformer 3 | 1.27 | ~0° (cis) | Intramolecular H-bond (-CαH...(lp)O=C) |

This table is based on data for a model carbamate monomer, Boc-2-amino-1-propanol, as specific data for 3-Aminopropyl carbamate is not available. Data sourced from computational studies. acs.orgchemrxiv.orgnih.gov

The distribution of electrons in a molecule is key to its reactivity. Natural Bond Orbital (NBO) analysis is a widely used computational method to interpret the wavefunction in terms of a localized Lewis structure, providing insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. researchgate.netq-chem.com

NBO analysis on carbamate structures reveals the highly electronegative nature of the oxygen and nitrogen atoms, leading to a significant polarization of the molecule. This can be visualized with an electrostatic potential map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

A key feature of the carbamate group is the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This gives the C-N bond a partial double-bond character, leading to a more planar and rigid structure compared to a typical C-N single bond. acs.orgchemrxiv.org Non-Covalent Interaction (NCI) analysis, which is based on electron density and its gradient, can be used to visualize weak interactions like hydrogen bonds and van der Waals forces that stabilize particular conformations. nih.gov In one study, NCI analysis identified specific intramolecular hydrogen bonds, such as between an amide hydrogen and a hydroxyl oxygen, that stabilized low-energy conformers. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy barriers that control reaction rates.

A central goal in studying reaction mechanisms is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.

The formation of carbamates from the reaction of an amine with carbon dioxide (CO₂) is a well-studied process computationally. DFT calculations are used to model the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), or reaction barrier.

For example, in a study of mixed carbamate formation from 4-nitroaniline and CO₂ catalyzed by the base 1,1,3,3-tetramethylguanidine (TMG), the Gibbs free energy of activation was calculated to be 16.8 kcal/mol. rsc.org In a separate study on the iridium-catalyzed formation of propyl carbamate, the barrier for the nucleophilic attack of the carbamate on an allyl group was computed to be 17.6 kcal/mol. nih.gov These calculations demonstrate how different catalysts or reaction conditions can influence the energy barrier and thus the reaction speed.

| Reaction | Computational Method | Calculated Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| 4-Nitroaniline + CO₂ (TMG-mediated) | PBE0-D3BJ/IEFPCM | 16.8 | rsc.org |

| Propyl carbamate + Allyl-Ir complex | DFT | 17.6 | nih.gov |

| Pd-N to Pd-O rearrangement in carbamate synthesis | DFT/Metadynamics | ~4.8 (20 kJ/mol) | nih.gov |

Computational studies can stabilize and characterize fleeting intermediates that are difficult or impossible to observe experimentally. In the reaction of amines with CO₂, two primary mechanisms have been proposed: a single-step termolecular mechanism and a two-step mechanism involving a zwitterionic intermediate. epa.gov

Zwitterion Mechanism: The amine attacks CO₂ to form a zwitterion (RNH₂⁺COO⁻), which is then deprotonated by a base (like another amine molecule) to form the carbamate.

Termolecular Mechanism: A base molecule abstracts a proton from the amine simultaneously as the N-C bond with CO₂ is formed in a single concerted step.

Some ab initio calculations suggest that for simple alkanolamines, the single-step, third-order reaction is the most likely path, and a zwitterionic intermediate with a significant lifetime is unlikely. epa.gov However, computational studies on TMG-mediated carbamate formation showed that while a TMG-CO₂ zwitterion can form, it is not the active carboxylating agent. Instead, the zwitterion dissociates, and the free TMG acts as a Brønsted base to assist the amine's attack on a free CO₂ molecule. rsc.orgrsc.org The stability and role of proposed intermediates are crucial for correctly describing the reaction pathway.

Thermodynamic and Kinetic Modeling of Chemical Processes

Building on quantum chemical calculations, thermodynamic and kinetic models can be developed to predict the behavior of chemical systems under various conditions, such as different temperatures and concentrations.

Thermodynamic modeling is frequently applied to the CO₂ capture process by amine solutions, where carbamate formation is a key reaction. repec.org A common computational approach involves using a thermodynamic cycle to calculate properties like the carbamate stability constant (Kc). This method separates the reaction into gas-phase and solution-phase components. Gas-phase energies are calculated with high-level quantum methods (like DFT), and solvation energies are estimated using continuum solvation models (e.g., SMD or PCM). researchgate.netnih.gov Free energy calculations, such as alchemical free energy perturbation, can also be used to compute the binding affinity of carbamates to biological targets, providing thermodynamic insight into drug-receptor interactions. nih.govacs.org

Kinetic modeling uses calculated activation energies to predict reaction rates. For instance, the Arrhenius and Eyring equations can be parameterized with computationally derived or experimental data to model how reaction rates change with temperature. researchgate.net Such models are crucial for process optimization, such as in the industrial synthesis of isocyanates via the thermal decomposition of carbamates, where kinetic models help design and operate reactors efficiently. mdpi.com These models provide a bridge between molecular-level understanding and macroscopic chemical processes.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 3-Aminopropyl carbamate, density functional theory (DFT) calculations are commonly employed to predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. These theoretical predictions can then be validated against experimental data, if available, or compared with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic compounds. Computational methods, particularly those based on DFT, have become increasingly accurate in predicting these parameters. nih.govrsc.org The typical workflow involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors, usually employing the Gauge-Including Atomic Orbital (GIAO) method.

Predicted ¹H NMR Spectral Data for 3-Aminopropyl carbamate

The predicted ¹H NMR spectrum of 3-Aminopropyl carbamate would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing character of the carbamate and amino groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H₂N-CH₂- | ~2.8 - 3.0 | Triplet | ~6.5 - 7.5 |

| -CH₂-CH₂-CH₂- | ~1.6 - 1.8 | Quintet | ~6.5 - 7.5 |

| -CH₂-OC(O)NH₂ | ~3.9 - 4.1 | Triplet | ~6.0 - 7.0 |

| -NH₂ (amine) | Broad singlet | Variable, depends on solvent and concentration | |

| -NH₂ (carbamate) | Broad singlet | Variable, depends on solvent and concentration |

Predicted ¹³C NMR Spectral Data for 3-Aminopropyl carbamate

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H₂N-CH₂- | ~38 - 42 |

| -CH₂-CH₂-CH₂- | ~28 - 32 |

| -CH₂-OC(O)NH₂ | ~60 - 64 |

| -OC(O)NH₂ | ~157 - 161 |

For validation, the experimental ¹H NMR data for tert-Butyl (3-aminopropyl)carbamate shows signals at 3.21 ppm (triplet), 2.76 ppm (triplet), and 1.62 ppm (multiplet) for the propyl chain protons, and ¹³C NMR signals at 39.61, 38.39, and 33.26 ppm for the propyl carbons and 156.15 ppm for the carbamate carbonyl carbon. rsc.org These values are in general agreement with the predicted ranges for 3-Aminopropyl carbamate, considering the substitution effect of the tert-butyl group.

Vibrational Spectroscopy (IR and Raman)

Computational methods, particularly DFT with functionals like B3LYP, are widely used to predict the vibrational frequencies of molecules. nih.gov These calculations provide theoretical IR and Raman spectra that can aid in the assignment of experimental bands to specific vibrational modes.

Predicted IR and Raman Vibrational Frequencies for 3-Aminopropyl carbamate

The predicted vibrational spectrum of 3-Aminopropyl carbamate is characterized by modes associated with the amine, alkane, and carbamate functional groups.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| N-H stretch (amine) | ~3400 - 3200 | ~3400 - 3200 | Symmetric and asymmetric stretching of the primary amine group. |

| N-H stretch (carbamate) | ~3350 - 3150 | ~3350 - 3150 | Symmetric and asymmetric stretching of the carbamate N-H bonds. |

| C-H stretch | ~3000 - 2850 | ~3000 - 2850 | Stretching vibrations of the methylene groups in the propyl chain. |

| C=O stretch (Amide I) | ~1720 - 1680 | ~1720 - 1680 | Stretching of the carbonyl group in the carbamate. This is typically a strong band in the IR spectrum. |

| N-H bend (Amide II) | ~1640 - 1580 | ~1640 - 1580 | Bending vibration of the N-H bond in the carbamate group. |

| C-N stretch | ~1400 - 1300 | ~1400 - 1300 | Stretching of the C-N bond in the carbamate. |

| C-O stretch | ~1250 - 1150 | ~1250 - 1150 | Stretching of the C-O bond in the carbamate. |

Studies on other carbamate compounds have shown that DFT calculations can reproduce experimental vibrational spectra with good accuracy. nih.gov For instance, the characteristic peaks for the carbamate group are often found in the regions of 1716 cm⁻¹ (C=O stretch), 1162 cm⁻¹, and 1014 cm⁻¹ in Raman spectra of carbamate pesticides. nih.gov These findings support the predicted frequency ranges for 3-Aminopropyl carbamate. The validation of these predicted spectra would ideally involve comparison with experimentally recorded IR and Raman spectra of the pure compound.

Advanced Analytical Methodologies for Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and environment of each atom can be determined.

Proton (¹H) NMR spectroscopy of 3-Aminopropyl carbamate (B1207046) is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of closely related compounds, such as tert-butyl (3-aminopropyl)carbamate, the expected chemical shifts and multiplicities can be inferred. rsc.org

The protons of the aminopropyl chain are expected to show characteristic signals. The two protons on the carbon adjacent to the carbamate nitrogen (C1-H) would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the carbamate group. The central methylene protons (C2-H) would be expected to resonate as a multiplet, specifically a pentet or quartet of triplets, arising from coupling to the adjacent methylene protons. The protons on the carbon bearing the terminal amino group (C3-H) would also likely appear as a triplet. The protons of the terminal NH₂ group and the NH proton of the carbamate would be visible in the spectrum, with their chemical shifts being dependent on solvent and concentration.

Expected ¹H NMR Data for 3-Aminopropyl carbamate:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H₂N-CH ₂- | ~2.7 - 2.9 | Triplet | ~6-7 Hz |

| -CH ₂-CH₂-NH₂ | ~1.6 - 1.8 | Multiplet | - |

| -O-CO-NH-CH ₂- | ~3.1 - 3.3 | Triplet | ~6-7 Hz |

| -NH ₂ | Variable | Broad Singlet | - |

| -NH -CO- | Variable | Broad Singlet | - |

Note: This is an interactive data table based on predicted values.

For comparison, the experimental ¹H NMR data for tert-butyl (3-aminopropyl)carbamate in CDCl₃ shows a triplet at δ 3.21 ppm (2H), a triplet at δ 2.76 ppm (2H), and a multiplet at δ 1.62 ppm (2H), which correspond to the protons of the aminopropyl chain. rsc.org

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Aminopropyl carbamate will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically appearing in the range of 155-160 ppm. rsc.org The carbons of the propyl chain will have chemical shifts influenced by the attached nitrogen and oxygen atoms. The carbon atom bonded to the carbamate oxygen (C1) will be deshielded, as will the carbon atom bonded to the terminal amino group (C3). The central carbon atom (C2) will be the most upfield of the propyl chain carbons.

Solid-state ¹³C Magic Angle Spinning (MAS) NMR could also be employed to study the compound in its solid form, providing insights into the molecular packing and conformation in the crystalline state. researchgate.netresearchgate.netmichael-hunger.denih.gov

Expected ¹³C NMR Data for 3-Aminopropyl carbamate:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C =O (Carbamate) | ~157 - 159 |

| -O-CO-NH-C H₂- | ~40 - 42 |

| -C H₂-CH₂-NH₂ | ~30 - 33 |

| H₂N-C H₂- | ~38 - 40 |

Note: This is an interactive data table based on predicted values.

For the related compound, tert-butyl (3-aminopropyl)carbamate, the experimental ¹³C NMR signals in CDCl₃ are observed at δ 156.15 (C=O), 39.61, 38.39, and 33.26 ppm for the propyl chain carbons. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and studying intermolecular interactions.

The IR spectrum of 3-Aminopropyl carbamate is expected to show characteristic absorption bands for the amine and carbamate functional groups. wpmucdn.comwikieducator.org The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine of the carbamate (NH) are anticipated in the region of 3200-3500 cm⁻¹. openstax.orglibretexts.orglibretexts.org A primary amine typically shows two bands in this region corresponding to symmetric and asymmetric stretching. openstax.orglibretexts.org

A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group is expected around 1700 cm⁻¹. rsc.org Other significant bands include the C-N stretching and N-H bending vibrations.

Expected IR Absorption Bands for 3-Aminopropyl carbamate:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Carbamate) | Stretching | 3200 - 3500 |

| C=O (Carbamate) | Stretching | ~1700 |

| N-H (Amine) | Bending (Scissoring) | 1580 - 1650 |

| C-N | Stretching | 1000 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Note: This is an interactive data table based on predicted values.

Both IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching bands in the IR spectrum are often broadened due to hydrogen bonding. Changes in the position and shape of the C=O stretching band can also provide information about hydrogen bonding involving the carbonyl group. Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information on the hydrocarbon backbone of the molecule. nih.govnih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 3-Aminopropyl carbamate, the molecular weight is 118.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 118 would be expected. The fragmentation of 3-Aminopropyl carbamate would likely involve cleavage of the bonds within the propyl chain and the carbamate group. Common fragmentation pathways for carbamates include the loss of the alkoxy group and decarboxylation. For 3-aminopropyl carbamate, fragmentation could lead to ions corresponding to the aminopropyl cation and other smaller fragments. The analysis of these fragment ions helps to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Fragmentation for 3-Aminopropyl carbamate:

| m/z | Possible Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 74 | [H₂N(CH₂)₃]⁺ |

| 58 | [CH₂=N⁺H(CH₂)₂] |

| 44 | [H₂N=CH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: This is an interactive data table based on predicted fragmentation patterns.

For comparison, the mass spectrum of the simpler propyl carbamate shows a molecular ion peak and characteristic fragmentation patterns. nist.gov More advanced mass spectrometry techniques, such as chemical ionization (CI) or electrospray ionization (ESI), could provide softer ionization, leading to a more prominent molecular ion peak and different fragmentation patterns that can also be used for structural elucidation. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method involves directing a beam of X-rays onto a single crystal of a substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, researchers can construct an electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be accurately determined.

While X-ray crystallography provides definitive structural data, publicly available, fully determined crystal structures specifically for 3-Aminopropyl carbamate are not common in the literature. However, the technique has been successfully applied to numerous related carbamate derivatives, providing valuable insights into the conformational and structural properties of the carbamate functional group. nih.govmdpi.comresearchgate.net For instance, the crystal structure of a carbamate derived from 2-amino-2-methyl-1-propanol (AMP-carbamate) has been elucidated, revealing details of its intermolecular hydrogen bonding network. mdpi.comrsc.org

Should a single crystal of 3-Aminopropyl carbamate be analyzed, the resulting data would provide a wealth of structural information. This would include the precise geometry of the aminopropyl and carbamate moieties, the planarity of the carbamate group, and the intermolecular interactions, such as hydrogen bonds, that dictate the packing of molecules in the solid state. This information is crucial for understanding its physical properties and for computational modeling studies.

Illustrative Crystallographic Data for a Carbamate Compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.4 Å, b = 9.5 Å, c = 10.8 Å, β = 114.9° |

| Volume (V) | The volume of the unit cell. | 972.3 ų |

| Z | The number of molecules in the unit cell. | 4 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and decomposition profile of materials like 3-Aminopropyl carbamate. The analysis provides critical data on the temperatures at which degradation begins, the kinetics of the decomposition, and the mass of residual material.

The thermal stability of carbamates can vary significantly depending on their chemical structure. researchgate.net Thermal decomposition can proceed through several competing pathways, which are influenced by factors such as heating rate and the surrounding atmosphere (e.g., inert or oxidative). mdpi.com Common decomposition reactions for carbamates include:

Elimination: Forming an alcohol and an isocyanate.

Decarboxylation: Breaking down into an amine and carbon dioxide.

Elimination to Olefin: Decomposing to form an amine, carbon dioxide, and an olefin (if the alkyl group structure allows). researchgate.net

For example, studies on ethyl N-methyl-N-phenylcarbamate show it decomposes in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net The thermolysis of various N-alkyl-O-methyl carbamates in the gas phase is a known method for producing isocyanates, typically occurring at temperatures between 250 and 600°C. mdpi.com

A TGA experiment on 3-Aminopropyl carbamate would yield a curve plotting percentage mass loss against temperature. From this curve, key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) can be determined. The presence of multiple steps in the TGA curve would indicate a multi-stage decomposition process. Analyzing the gaseous products evolved during the TGA experiment (e.g., using a coupled mass spectrometer) would help elucidate the specific decomposition mechanism.

Summary of Thermal Decomposition Behavior for Representative Carbamates

| Carbamate Type | Typical Decomposition Temperature Range (°C) | Primary Decomposition Products | Reference |

|---|---|---|---|

| Ethyl N-methyl-N-phenylcarbamate | 329 - 380 | N-methylaniline, Carbon dioxide, Ethylene | researchgate.net |

| N-Alkyl-O-methyl carbamates | 250 - 600 | Alkyl isocyanate, Methanol | mdpi.com |

| Chiral Ammonium (B1175870) Carbamates | > 120 | Parent Amine, Carbon dioxide | mdpi.com |

Q & A

Q. What are the common synthetic routes for 3-aminopropyl carbamate, and how do reaction conditions influence yield and purity?

3-Aminopropyl carbamate is typically synthesized via carbamate bond formation between 1,3-diaminopropane and a carbonyl source (e.g., chloroformates or carbamoyl chlorides). Key steps include:

- Protection of primary amines : Use Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to selectively protect one amine group .

- Reaction optimization : Temperature (0–25°C) and pH (8–10) are critical to minimize side reactions like oligomerization. For example, Fmoc-protected derivatives require deprotection with piperidine in DMF .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 60% to 85% depending on the protecting group .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fmoc protection | Fmoc-Cl, DIPEA, DCM | 78 | >95 | |

| Boc protection | Boc₂O, NaOH, THF | 65 | 90 | |

| Direct carbamoylation | ClCO₂Et, Et₃N, MeCN | 72 | 88 |

Q. How is 3-aminopropyl carbamate characterized, and what analytical techniques are most reliable?

- Spectroscopy :

- Mass spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ = 333.82 for Fmoc derivatives) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% for most protocols) .

Advanced Research Questions

Q. How can 3-aminopropyl carbamate be integrated into enzyme-activated fluorescent probes, and what experimental challenges arise?

3-Aminopropyl carbamate serves as a MAO (monoamine oxidase) reaction unit in two-photon (TP) fluorescence probes. Key design considerations:

Q. How do contradictory data on carbamate stability in aqueous buffers impact experimental design?

Conflicting reports on hydrolysis rates under physiological conditions (pH 7.4, 37°C) necessitate method adjustments:

- Stabilization strategies : Use of micellar systems (e.g., Pluronic F-127) reduces hydrolysis by 40% .

- Kinetic monitoring : LC-MS/MS tracks degradation products (e.g., 1,3-diaminopropane) over 24 hours .

- Contradiction resolution : Buffer composition (e.g., Tris vs. PBS) significantly affects stability—Tris buffers accelerate hydrolysis by 15% compared to PBS .

Q. What role does 3-aminopropyl carbamate play in polymer chemistry, particularly for biocompatible materials?

In ophthalmic polymers, 3-aminopropyl carbamate derivatives enhance surface adhesion and hydrophilicity :

- Functionalization : Grafting onto silicone-based monomers (e.g., 3-(trimethoxysilyl)propyl vinyl carbamate) improves lens biocompatibility .

- Crosslinking : UV-initiated polymerization with acrylates achieves tunable mechanical properties (elastic modulus: 0.5–2.5 MPa) .

- Challenges : Residual amine groups may require capping with acetic anhydride to prevent cytotoxicity .

Q. How can researchers address discrepancies in reported biological activity of 3-aminopropyl carbamate derivatives?

Variability in MAO inhibition assays (IC₅₀ values from 10 nM to 1 μM) arises from:

- Assay conditions : Differences in enzyme sources (recombinant vs. tissue extracts) and substrate concentrations .

- Data normalization : Internal controls (e.g., clorgyline for MAO-A) standardize activity measurements .

- Structural analogs : Comparing tert-butyl (Boc) vs. Fmoc derivatives clarifies steric/electronic effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.